Dantroleno-13C3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

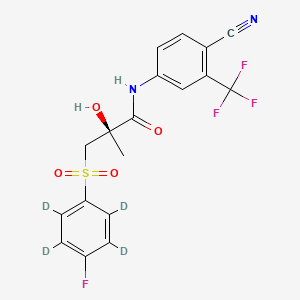

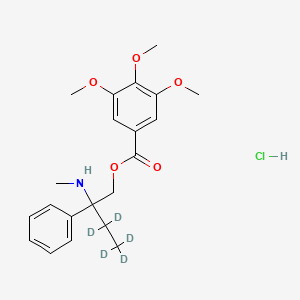

Dantrolene-13C3 is a labeled variant of Dantrolene . Dantrolene is a direct-acting skeletal muscle relaxant used for the treatment of management of the fulminant hypermetabolism of skeletal muscle leading to malignant hyperthermia crisis . It is a hydantoin derivative .

Synthesis Analysis

Dantrolene was first synthesized by Snyder et al. in 1967 . The synthesis of Dantrolene-13C3 specifically is not detailed in the available literature.Molecular Structure Analysis

The molecular formula of Dantrolene-13C3 is C14H10N4O5 . It has a molecular weight of 317.23 .Chemical Reactions Analysis

Dantrolene-13C3, like Dantrolene, acts as a muscle relaxant via inhibiting Ca2+ ions release from the sarcoplasmic reticulum .Physical And Chemical Properties Analysis

Dantrolene-13C3 is a solid . It has a yellow color . The exact values for properties such as pH, melting point, boiling point, flash point, evaporation rate, and water solubility are not available .Aplicaciones Científicas De Investigación

Tratamiento de la Hipertermia Maligna

Dantroleno: es ampliamente reconocido como el único tratamiento terapéutico para la hipertermia maligna (HM), un trastorno farmacogenético. Funciona inhibiendo los receptores de ryanodina, que son cruciales para el reclutamiento de calcio en los músculos estriados y el cerebro .

Agente Neuroprotector para la Enfermedad de Alzheimer

La investigación sugiere que el Dantroleno podría ser reutilizado como un agente multidiana para la Enfermedad de Alzheimer (EA). Su participación en la homeostasis del calcio lo convierte en un candidato para la neuroprotección en varios modelos animales de EA .

Inmunomodulador para Enfermedades Reumáticas

El Dantroleno tiene potencial como inmunomodulador en el tratamiento de enfermedades reumáticas. Ha demostrado eficacia en la reducción de los niveles séricos de inmunoglobulina G anticolágeno tipo II en ratones, lo que podría prevenir la artritis inducida por colágeno .

Potencial Fármaco Terapéutico para Diversas Enfermedades

Más allá de su uso principal, el Dantroleno se está explorando como fármaco terapéutico contra enfermedades como la taquicardia ventricular, la esteatosis hepática y, como se mencionó, la enfermedad de Alzheimer. Su función como estabilizador del receptor de ryanodina lo convierte en un candidato versátil para múltiples afecciones .

Relajante Muscular Esquelético

Dantroleno-13C3 también se utiliza como relajante muscular esquelético. Esta aplicación es particularmente relevante en entornos de investigación donde se requiere un control preciso de los músculos .

Aplicaciones de Cuidados Intensivos Neurológicos

Finalmente, los efectos farmacológicos del Dantroleno están bajo revisión para posibles aplicaciones en unidades de cuidados intensivos neurológicos (UCIN). Sus propiedades neuroprotectoras podrían ser beneficiosas para los pacientes que requieren cuidados neurológicos intensivos .

Mecanismo De Acción

Target of Action

Dantrolene-13C3, a labeled variant of Dantrolene, primarily targets the ryanodine receptors (RyR), specifically RyR1 and RyR3 . These receptors mediate the release of calcium from the sarcoplasmic reticulum, a crucial step in muscle contraction .

Mode of Action

Dantrolene-13C3 acts by binding to the ryanodine receptor 1 (RyR1), leading to a decrease in intracellular calcium concentration . This binding depresses the excitation-contraction coupling in skeletal muscle, thereby inhibiting the release of calcium from the sarcoplasmic reticulum .

Biochemical Pathways

The primary biochemical pathway affected by Dantrolene-13C3 is the calcium signaling pathway. By inhibiting the release of calcium from the sarcoplasmic reticulum, Dantrolene-13C3 disrupts the normal calcium ion flow that is essential for muscle contraction . This disruption can lead to a decrease in muscle spasticity and a mitigation of malignant hyperthermia crises .

Pharmacokinetics

It is metabolized in the liver and excreted via the bile duct and kidneys . These properties likely influence the bioavailability and pharmacokinetics of Dantrolene-13C3.

Result of Action

The molecular and cellular effects of Dantrolene-13C3’s action primarily involve the reduction of intracellular calcium concentration. This leads to a decrease in muscle contractions, providing a therapeutic effect in conditions such as malignant hyperthermia and muscle spasticity .

Action Environment

The action, efficacy, and stability of Dantrolene-13C3 can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Additionally, factors such as the patient’s overall health, liver function, and the presence of certain genetic conditions can also influence the drug’s action . .

Safety and Hazards

Dantrolene-13C3 should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed . In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx) may be produced .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Dantrolene-13C3 interacts with several biomolecules, including enzymes and proteins. It non-competitively inhibits human erythrocyte glutathione reductase, with Ki and IC50 values of 111.6 μM and 52.3 μM, respectively . As a ryanodine receptor antagonist, Dantrolene-13C3 interacts with these receptors to stabilize calcium signaling .

Cellular Effects

Dantrolene-13C3 has various effects on cells and cellular processes. It influences cell function by stabilizing calcium signaling . This stabilization can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Dantrolene-13C3 involves its interaction with ryanodine receptors . By acting as an antagonist to these receptors, Dantrolene-13C3 reduces channel activation by calmodulin, thereby decreasing the calcium sensitivity of the channel activation .

Temporal Effects in Laboratory Settings

The effects of Dantrolene-13C3 can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Dantrolene-13C3 can vary with different dosages in animal models

Metabolic Pathways

Dantrolene-13C3 is involved in several metabolic pathways. It interacts with enzymes such as glutathione reductase . Detailed information about its effects on metabolic flux or metabolite levels is currently limited.

Propiedades

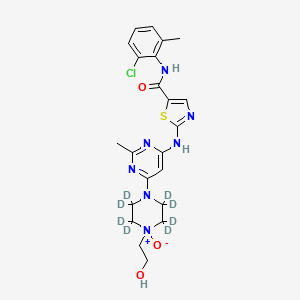

| { "Design of Synthesis Pathway": "The synthesis pathway for Dantrolene-13C3 involves the incorporation of three carbon-13 isotopes into the molecule. This can be achieved through a multi-step synthesis starting from commercially available starting materials.", "Starting Materials": [ "Benzene-13C6", "2-nitroaniline", "Ethyl 4-bromobutyrate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium carbonate", "Dimethylformamide", "Acetic anhydride", "Sodium acetate", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Reduction of 2-nitroaniline to 2-aminobenzene-13C6 using sodium borohydride in ethanol", "Step 2: Acylation of 2-aminobenzene-13C6 with ethyl 4-bromobutyrate using sodium hydroxide in dimethylformamide to yield ethyl 2-(2-aminophenyl)-3-bromobutyrate-13C3", "Step 3: Reduction of ethyl 2-(2-aminophenyl)-3-bromobutyrate-13C3 with hydrogen gas and palladium on carbon catalyst to yield ethyl 2-(2-aminophenyl)-3-butanoate-13C3", "Step 4: Hydrolysis of ethyl 2-(2-aminophenyl)-3-butanoate-13C3 using sodium hydroxide to yield 2-(2-aminophenyl)-3-butanoic acid-13C3", "Step 5: Esterification of 2-(2-aminophenyl)-3-butanoic acid-13C3 with acetic anhydride and sodium acetate in acetic acid to yield dantrolene-13C3" ] } | |

Número CAS |

1185234-99-4 |

Fórmula molecular |

C14H10N4O5 |

Peso molecular |

317.23 g/mol |

Nombre IUPAC |

1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |

InChI |

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7-/i8+1,13+1,14+1 |

Clave InChI |

OZOMQRBLCMDCEG-DMODWJJMSA-N |

SMILES isomérico |

[13CH2]1[13C](=O)N[13C](=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

SMILES canónico |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Sinónimos |

1-[[[5-(4-Nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione-13C3; Dantrium-13C3; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

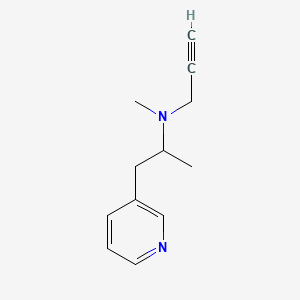

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)

![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)